molecular formula C8H7Br2ClO2 B15254742 1,4-Dibromo-2-(chloromethoxy)-5-methoxybenzene

1,4-Dibromo-2-(chloromethoxy)-5-methoxybenzene

Cat. No.: B15254742
M. Wt: 330.40 g/mol
InChI Key: COCZUPYZYFOAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dibromo-2-(chloromethoxy)-5-methoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dibromo-2-(chloromethoxy)-5-methoxybenzene typically involves the bromination of a suitable precursor, followed by chloromethoxylation. One common method involves the bromination of 2,5-dimethoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting dibromo compound is then treated with chloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride to introduce the chloromethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the handling of hazardous reagents like bromine and chloromethyl methyl ether.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-(chloromethoxy)-5-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

1,4-Dibromo-2-(chloromethoxy)-5-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-(chloromethoxy)-5-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in halogen bonding, while the methoxy and chloromethoxy groups can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2,5-dimethoxybenzene: Lacks the chloromethoxy group, making it less reactive in certain substitution reactions.

    1,4-Dibromo-2-chlorobenzene: Lacks the methoxy groups, resulting in different electronic properties and reactivity.

    1,4-Dibromo-2-fluorobenzene: Contains a fluorine atom instead of a chloromethoxy group, leading to different chemical behavior.

Uniqueness

1,4-Dibromo-2-(chloromethoxy)-5-methoxybenzene is unique due to the presence of both bromine and chloromethoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with various molecular targets.

Properties

Molecular Formula

C8H7Br2ClO2

Molecular Weight

330.40 g/mol

IUPAC Name

1,4-dibromo-2-(chloromethoxy)-5-methoxybenzene

InChI

InChI=1S/C8H7Br2ClO2/c1-12-7-2-6(10)8(13-4-11)3-5(7)9/h2-3H,4H2,1H3

InChI Key

COCZUPYZYFOAAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1Br)OCCl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.